8-[benzyl(methyl)amino]-7-sec-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[benzyl(methyl)amino]-7-sec-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C18H23N5O2 and a molecular weight of 341.41 g/mol . This compound is known for its unique structure, which includes a purine core substituted with benzyl, methyl, and sec-butyl groups.
Preparation Methods
The synthesis of 8-[benzyl(methyl)amino]-7-sec-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the reaction of a purine derivative with benzylmethylamine under specific conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
8-[benzyl(methyl)amino]-7-sec-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-[benzyl(methyl)amino]-7-sec-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[benzyl(methyl)amino]-7-sec-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
8-[benzyl(methyl)amino]-7-sec-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be compared with similar compounds such as:
Phenylacetone: Known for its use in the synthesis of amphetamines.
PRL-8-53: A nootropic compound with potential cognitive-enhancing effects.
The uniqueness of this compound lies in its specific substitutions on the purine core, which confer distinct chemical and biological properties.
Properties
CAS No. |
332904-95-7 |
---|---|
Molecular Formula |
C18H23N5O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
8-[benzyl(methyl)amino]-7-butan-2-yl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H23N5O2/c1-5-12(2)23-14-15(22(4)18(25)20-16(14)24)19-17(23)21(3)11-13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3,(H,20,24,25) |
InChI Key |
CWPZXWYMMWDUBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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